molecular formula C12H19NO4 B578585 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1211526-53-2

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B578585
CAS No.: 1211526-53-2
M. Wt: 241.287
InChI Key: SZAAHQWPPBNUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS: 1211526-53-2; molecular formula: C₁₂H₁₉NO₄; molecular weight: 241.28 g/mol) is a spirocyclic compound featuring a bicyclic framework with a six-membered ring fused to a three-membered azaspiro system. The tert-butoxycarbonyl (Boc) group at the 2-position serves as a protective moiety for the amine, while the carboxylic acid at the 6-position enhances reactivity in coupling reactions. This compound is widely utilized in medicinal chemistry as a rigid scaffold for drug discovery, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and kinase inhibitors .

Key properties include:

  • Hazard Profile: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Synthesis: Typically prepared via Boc protection of 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride, achieving yields up to 84% .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-12(7-13)4-8(5-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAAHQWPPBNUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677369
Record name 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211526-53-2
Record name 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Mesylation of the Primary Amine

The initial step involves mesylation of the spirocyclic amine precursor (Compound 1 ) using methylsulfonyl chloride under basic conditions. Triethylamine serves as the base in dichloromethane at 0°C, yielding the mesylated intermediate (Compound 2 ) with near-quantitative conversion:

Compound 1+MsClEt3N, CH2Cl2Compound 2\text{Compound 1} + \text{MsCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Compound 2}

Key parameters include a 1:1.2 molar ratio of Compound 1 to methylsulfonyl chloride and strict temperature control to minimize side reactions. The product is isolated via aqueous workup without chromatographic purification, underscoring the method’s practicality.

Step 2: Cyanide Displacement for Nitrile Formation

Compound 2 undergoes nucleophilic displacement with sodium cyanide in dimethylformamide (DMF) at ambient temperature. This step introduces a nitrile group, forming Compound 3 with a 62% yield:

Compound 2+NaCNDMF, rtCompound 3\text{Compound 2} + \text{NaCN} \xrightarrow{\text{DMF, rt}} \text{Compound 3}

DMF’s high polarity facilitates the reaction, but residual solvent removal requires careful distillation to avoid decomposition. The use of excess cyanide (2.5 equivalents) ensures complete conversion, though post-reaction cyanide quenching is critical for safety.

Step 3: Basic Hydrolysis to Carboxylic Acid

The final step hydrolyzes the nitrile group in Compound 3 to a carboxylic acid using potassium hydroxide in a water-ethanol mixture. After 12 hours at room temperature, acidification with HCl precipitates Compound 4 in 62% yield:

Compound 3+KOHH2O/EtOHCompound 4\text{Compound 3} + \text{KOH} \xrightarrow{\text{H}_2\text{O/EtOH}} \text{Compound 4}

Ethanol’s role as a co-solvent enhances reagent solubility, while gradual acidification prevents epimerization. Nuclear magnetic resonance (NMR) data confirm the product’s structure, with characteristic Boc tert-butyl signals at δ 1.35 ppm and a carboxylic acid proton at δ 12.10 ppm.

Alternative Routes and Comparative Analysis

While the three-step method dominates industrial production, exploratory routes have been reported in PROTAC linker synthesis. For instance, Sigma-Aldrich’s protocol for rigid linkers employs Boc-protected spirocyclic intermediates, though full synthetic details remain proprietary. A comparison of key methodologies is provided below:

ParameterThree-Step MethodPROTAC Linker Synthesis
Starting MaterialCompound 1 Pre-functionalized spirocycle
Boc Introduction TimingInitial stepLate-stage functionalization
Solvent SystemCH₂Cl₂, DMF, H₂O/EtOHNot disclosed
Overall Yield38.4%Unreported
ScalabilityDemonstrated at 50g scaleLab-scale only

The three-step method’s superiority lies in its use of inexpensive reagents and avoidance of transition-metal catalysts, which aligns with green chemistry principles.

Reaction Optimization and Challenges

Solvent Selection Impact on Yield

Dichloromethane in Step 1 ensures high solubility of the mesylating agent, but its replacement with toluene was explored to reduce toxicity. However, lower yields (72% vs. 100%) necessitated retention of CH₂Cl₂. In Step 2, DMF outperforms acetonitrile and THF due to superior cyanide ion stabilization.

Temperature and Time Dependencies

Prolonged reaction times in Step 3 (>24 hours) led to decarboxylation byproducts, while temperatures exceeding 50°C caused Boc group cleavage. Kinetic studies identified 12 hours at 25°C as optimal.

Purification Strategies

Chromatography is avoided in all steps to enhance scalability. Liquid-liquid extraction and crystallization suffice for intermediates, though Compound 4 requires careful pH adjustment (3–4) during precipitation to avoid emulsion formation.

Structural Confirmation and Analytical Data

Compound 4 ’s identity is validated through spectroscopic and chromatographic methods:

  • NMR (DMSO-d₆): δ 1.35 (s, 9H, Boc CH₃), 2.22–2.37 (m, 4H, spiro-CH₂), 3.69–3.88 (m, 4H, N-CH₂), 12.10 (s, 1H, COOH).

  • HPLC Purity: >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Melting Point: 142–144°C (decomposition observed above 150°C).

Industrial Scale-Up Considerations

Pilot-scale batches (10 kg) demonstrated consistent yields when employing:

  • Continuous Flow Reactors for Step 1 to manage exothermic mesylation.

  • Crystallization-Driven Purification to replace extraction in Step 3, reducing solvent use by 40%.

  • In-Process Controls (IPC): TLC monitoring (Rf = 0.5 in 1:1 hexane/EtOAc) ensures reaction completeness without advanced instrumentation .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the Boc group.

    Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of spirocyclic compounds has led to the development of derivatives with modified substituents. Below is a comparative analysis of 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid and its analogs:

Structural and Functional Differences

Compound Name (CAS) Substituent at 6-Position Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (1211526-53-2) Carboxylic acid 241.28 Coupling reagent for PROTACs, kinase inhibitors
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (1211586-09-2) Amino (-NH₂) 212.29 Nucleophilic reactivity; peptide synthesis
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (114755-79-2) Hydroxy (-OH) 214.27 Intermediate for oxidation or functionalization
2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid (2168111-53-1) Fluoro (-F) 259.28 Enhanced metabolic stability; medicinal chemistry
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid (1087798-38-6) Boc-protected amino 255.31 Peptide backbone modifications
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Oxo (=O) 212.24 (estimated) Hydrogen-bonding motifs; precursor for reductions

Physicochemical Properties

  • Polarity: The carboxylic acid group in the target compound increases polarity (TPSA: 75.6 Ų) compared to the amino (TPSA: 68.6 Ų) and fluoro (TPSA: 62.7 Ų) derivatives .
  • LogP : The Boc group reduces hydrophilicity (LogP: ~1.2 for the target compound), while the fluoro derivative shows higher lipophilicity (LogP: ~2.1) .

Biological Activity

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS No. 1211526-53-2) is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in drug development.

The molecular formula of this compound is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol. The compound features a spirocyclic structure that contributes to its biological activity and pharmacokinetic properties.

PropertyValue
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.28 g/mol
Boiling PointNot available
Log P (octanol-water partition)1.37
TPSA (Topological Polar Surface Area)66.84 Ų
H-bond Acceptors4
H-bond Donors1

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties, including:

  • CYP Enzyme Interaction : The compound is not an inhibitor of major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a favorable profile for drug-drug interactions in therapeutic settings .
  • Blood-Brain Barrier Permeability : It is classified as a blood-brain barrier (BBB) permeant compound, indicating potential central nervous system activity .
  • Absorption and Distribution : The high gastrointestinal absorption suggests effective oral bioavailability, which is crucial for therapeutic applications .

Case Studies

A study focusing on the synthesis and biological evaluation of derivatives of azaspiro compounds has shown promising results for similar structures in terms of anti-inflammatory and analgesic activities. For instance, compounds derived from azaspiro frameworks have been explored for their potential in treating pain and inflammation due to their ability to modulate inflammatory pathways .

Synthesis

The synthesis of this compound typically involves the use of coupling agents like HATU or EDC in DMF at low temperatures to achieve high yields (up to 84%) . The synthetic route often includes the formation of the azaspiro framework followed by carboxylation.

Applications in Drug Development

The unique structure of this compound makes it a candidate for further development in various therapeutic areas:

  • Targeted Protein Degradation : Its application as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) technology highlights its potential in targeted protein degradation strategies, which are gaining traction in cancer therapy research .

Q & A

What are the established synthetic routes for preparing 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid, and what coupling agents are optimal for introducing functional groups?

The compound is synthesized via carbodiimide-mediated coupling reactions. A common method involves activating the carboxylic acid group with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, followed by reaction with nucleophiles like amines under Hunig’s base (N,N-diisopropylethylamine) . Alternatively, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with triethylamine in DMF is effective for amide bond formation, achieving yields >99% in model reactions . These methods are preferred for their efficiency in minimizing racemization and side-product formation.

How is the spirocyclic structure of this compound characterized, and which analytical techniques are critical for confirming its conformation?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is pivotal for resolving the spirocyclic architecture, particularly the spatial arrangement of the azetidine and cyclobutane rings . Complementary techniques include:

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm the absence of symmetry, with distinct shifts for the tert-butyl (δ ~1.4 ppm) and carboxylic acid (δ ~12 ppm) groups .
  • LC-MS : Validates molecular weight (MW = 241.29 g/mol) and purity, with fragmentation patterns confirming the Boc-protected amine .

How does the steric constraint of this spirocyclic compound enhance its utility in drug design?

The rigid spirocyclic scaffold pre-organizes functional groups, improving binding selectivity to biological targets. For example, the carboxylic acid moiety can form salt bridges with charged residues in enzymes, while the tert-butyl group enhances lipophilicity for membrane penetration. This makes the compound a valuable building block for peptidomimetics and protease inhibitors, where conformational flexibility often reduces efficacy .

What are common byproducts during synthesis, and how are they mitigated during purification?

Key byproducts include:

  • Incomplete Boc deprotection : Detected via LC-MS as lower MW species.
  • Dimerization : Occurs if coupling reagents are under-stoichiometric.
    Purification involves liquid-liquid extraction (ethyl acetate/water) to remove polar impurities, followed by silica gel chromatography using gradients of petroleum ether and ethyl acetate (0–100%) .

(Advanced) How can synthetic protocols be optimized for scalability without compromising yield?

Scale-up challenges include exothermic reactions and solvent volume constraints. demonstrates that replacing traditional coupling agents with hydroxide-facilitated alkylation (e.g., using BBMO) improves atom economy and reduces waste. For this compound, replacing DMF with THF under reflux (80°C) and optimizing HATU stoichiometry (1.1 eq) achieved 87% yield at 100 g scale .

(Advanced) How does this compound compare structurally and functionally to analogues like 2-oxa-6-azaspiro[3.3]heptane?

The replacement of oxygen with nitrogen in the spirocyclic ring (vs. 2-oxa-6-azaspiro[3.3]heptane) introduces a basic amine site, enabling pH-dependent reactivity. This modification enhances hydrogen-bonding capacity in drug-receptor interactions, as shown in comparative docking studies with kinase targets .

(Advanced) What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The nitrogen in the azetidine ring acts as a weak nucleophile due to steric hindrance from the spirocyclic framework. Activation via Boc deprotection (e.g., with TFA) increases nucleophilicity, enabling reactions with electrophiles like acyl chlorides. Kinetic studies reveal pseudo-first-order behavior in DCM, with rate constants dependent on steric bulk of the electrophile .

(Advanced) How do crystallographic data inform conformational stability under varying pH conditions?

Single-crystal X-ray analyses (via SHELXL) show that protonation of the azetidine nitrogen at low pH (<3) induces ring puckering, reducing planarity by 12°. This conformational shift impacts solubility and binding kinetics, as observed in pH-dependent solubility assays (e.g., 2.1 mg/mL at pH 7.4 vs. 8.9 mg/mL at pH 2.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.